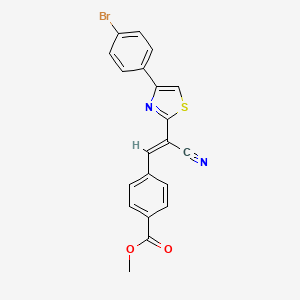

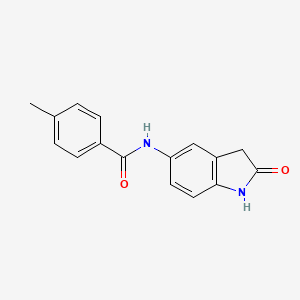

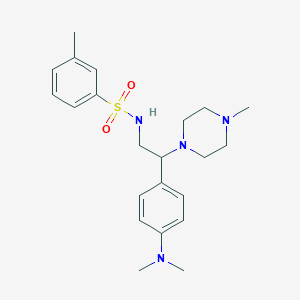

4-methyl-N-(2-oxoindolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-(2-oxoindolin-5-yl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzamide. For instance, novel derivatives exhibiting significant antitumor activity against various cancer cell lines have been developed. These compounds have shown remarkable potency, in some cases surpassing the standard drug, indicating their potential as anticancer agents. The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses further aid in the development of more effective anticancer derivatives (Alafeefy et al., 2015).

Antimicrobial Activity

Research into the antimicrobial efficacy of derivatives has demonstrated promising results. Certain synthesized compounds have displayed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These findings support the exploration of these derivatives for therapeutic use in treating microbial infections (Soni et al., 2015).

Anti-inflammatory and Analgesic Properties

Some derivatives have been investigated for their anti-inflammatory and analgesic properties. These studies have shown that certain compounds exhibit significant activity in this regard, with some offering a promising balance between efficacy and reduced ulcerogenicity. This suggests their potential application in developing new anti-inflammatory and analgesic drugs (Saravanan et al., 2012).

Corrosion Inhibition

The corrosion inhibition efficacy of certain isatin derivatives on mild steel in acidic media has been documented. These compounds act as mixed-type inhibitors, predominantly exhibiting cathodic behavior, and adhere to the Langmuir adsorption isotherm. Their application as corrosion inhibitors is supported by gravimetric, electrochemical, and quantum chemical methods, offering a non-toxic solution to corrosion problems (Ansari et al., 2015).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-methyl-n-(2-oxoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-2-4-11(5-3-10)16(20)17-13-6-7-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUQRSIIJOJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

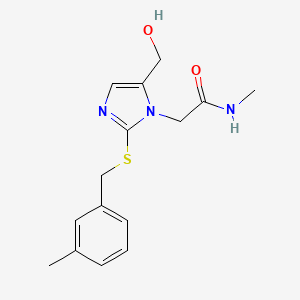

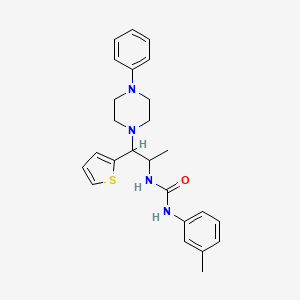

![N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2606445.png)

![1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2606449.png)

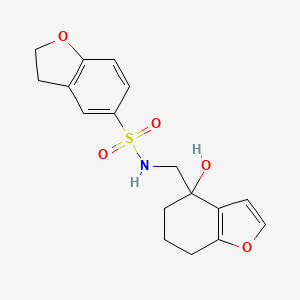

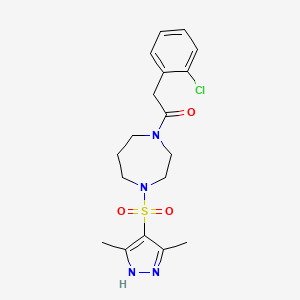

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)

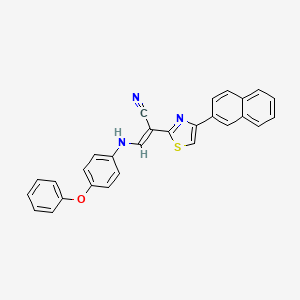

![4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606455.png)

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)

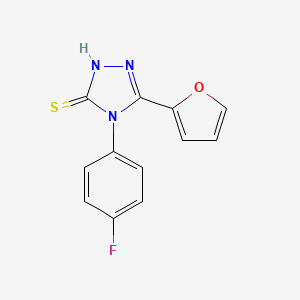

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)